molecular formula C15H25NO5 B6249869 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid CAS No. 2411313-09-0

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid

Cat. No.: B6249869
CAS No.: 2411313-09-0
M. Wt: 299.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid can be achieved through several methods. One notable approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . This method is advantageous due to its efficiency and the ability to introduce diverse substituents.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the Prins cyclization reaction offers a promising route for large-scale synthesis. The reaction conditions typically involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity and leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid is unique due to its specific substituents and the resulting biological activity. Its ability to inhibit the MmpL3 protein with high efficacy sets it apart from other similar compounds .

Properties

CAS No.

2411313-09-0

Molecular Formula

C15H25NO5

Molecular Weight

299.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.